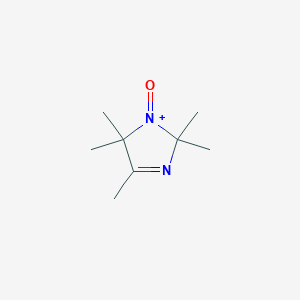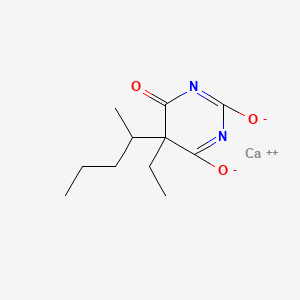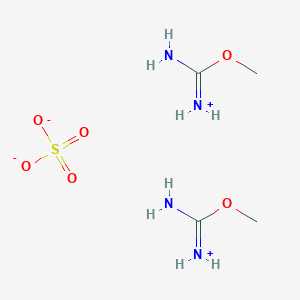![molecular formula C20H38ClN2+ B13733465 triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride CAS No. 19171-43-8](/img/structure/B13733465.png)
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride typically involves a quaternization reaction. This process includes the reaction of triethylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar quaternization process. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and facilitate the recycling of the solvent. This method is efficient, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to ketones using hydrogen peroxide.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include alkyl halides and nucleophiles under mild conditions.
Major Products Formed
Oxidation: The major products are ketones when alcohols are oxidized.
Substitution: The products depend on the specific nucleophile and alkyl halide used in the reaction.
Scientific Research Applications
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride has diverse applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It serves as a surfactant in aqueous solutions, aiding in the study of biological molecules.
Medicine: Its role in facilitating reactions makes it valuable in the synthesis of pharmaceutical compounds.
Industry: It is employed in polymer synthesis and other industrial processes due to its catalytic properties.
Mechanism of Action
The mechanism by which triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride exerts its effects involves its function as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, enabling their migration and subsequent reaction .
Comparison with Similar Compounds
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with a benzyl group instead of the triethylazaniumyl group.
Tetraethylammonium chloride: Lacks the phenylmethyl group, making it less effective in certain catalytic applications.
Uniqueness
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is unique due to its specific structure, which enhances its effectiveness as a phase transfer catalyst. The presence of both triethylazaniumyl and phenylmethyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile in various reactions.
Properties
CAS No. |
19171-43-8 |
|---|---|
Molecular Formula |
C20H38ClN2+ |
Molecular Weight |
342.0 g/mol |
IUPAC Name |
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6;/h13-16H,7-12,17-18H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
OGRPREOVXSSODB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)



![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)


